MFCD18318121

Description

This compound is a chlorinated pyrrolotriazine derivative with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Key properties include:

- Physicochemical Data: Boiling point, hydrogen bond acceptors/donors, and topological polar surface area (TPSA) are critical for solubility and bioavailability.

- Synthetic Route: Synthesized via a nucleophilic substitution reaction between 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine, using N-ethyldiisopropylamine as a base in dimethylformamide (DMF) at elevated temperatures .

Properties

IUPAC Name |

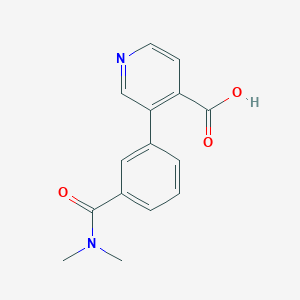

3-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(8-11)13-9-16-7-6-12(13)15(19)20/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUUHOXVFCRRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688043 | |

| Record name | 3-[3-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-64-0 | |

| Record name | 3-[3-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318121” involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318121” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and catalysts, depending on the desired outcome.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Often utilizes halogenating agents or nucleophiles in the presence of catalysts to achieve the substitution of functional groups.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

“MFCD18318121” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe to study cellular processes.

Medicine: It has potential therapeutic applications, including drug development and disease treatment.

Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which “MFCD18318121” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. The precise mechanism depends on the context of its application, such as its role in catalysis or therapeutic action.

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Structural Modifications : Chlorine atoms in this compound enhance electrophilic reactivity but reduce metabolic stability compared to brominated analogs like CAS 1761-61-1 .

- Synthetic Efficiency : this compound’s synthesis requires harsh conditions (DMF, 80°C), whereas CAS 1761-61-1 is synthesized under milder, greener conditions (room temperature, recyclable catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.